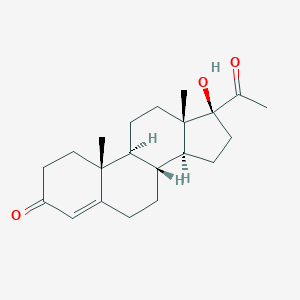

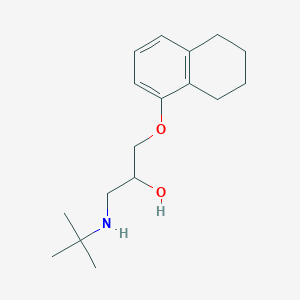

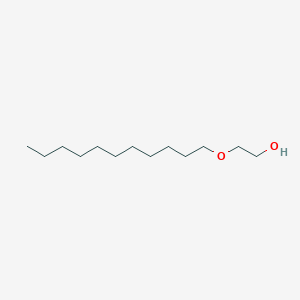

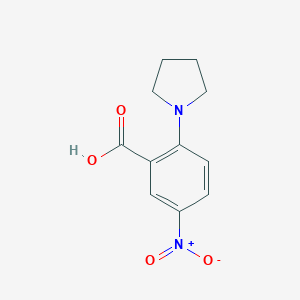

![molecular formula C20H16O2 B107996 (9S,10S)-7,8,9,10-tetrahydrobenzo[a]pyrene-9,10-diol CAS No. 61441-24-5](/img/structure/B107996.png)

(9S,10S)-7,8,9,10-tetrahydrobenzo[a]pyrene-9,10-diol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(9S,10S)-7,8,9,10-tetrahydrobenzo[a]pyrene-9,10-diol” is a derivative of benzo[a]pyrene, a known carcinogen . The compound has a molecular formula of C20H14O2 . It is derived from fossil fuel combustion, cigarette smoke, and generic biomass combustion including traffic emissions .

Synthesis Analysis

The synthesis of substituted pyrenes, such as “(9S,10S)-7,8,9,10-tetrahydrobenzo[a]pyrene-9,10-diol”, often involves the reduction of pyrene to 4,5,9,10-tetrahydropyrene . The reactivity of this compound is displaced to positions 2 and 7 under Electrophilic Aromatic Substitution (EAS) conditions . Subsequent re-aromatization gives pyrene derivatives carrying substituents in either one or both extreme positions .Molecular Structure Analysis

The molecular structure of “(9S,10S)-7,8,9,10-tetrahydrobenzo[a]pyrene-9,10-diol” is complex and its properties are dependent on the electronic configuration of the biologically activated metabolite . The activated metabolite exists mainly as four isomers, each having a distinct profile on the epoxide ring . These profiles generate differential reactivities of the epoxide group, which can be attributed to its local bond lengths, the electron localization function, and polarized bonds .Chemical Reactions Analysis

The chemical reactions of “(9S,10S)-7,8,9,10-tetrahydrobenzo[a]pyrene-9,10-diol” are dependent on the electronic configuration of the biologically activated metabolite . Each of the isomers has a distinct profile on the epoxide ring, in terms of hydrogen bonds and in terms of the non-covalent interaction between the diol groups and the epoxide . These profiles generate differential reactivities of the epoxide group .Safety And Hazards

Orientations Futures

The future directions for the study of “(9S,10S)-7,8,9,10-tetrahydrobenzo[a]pyrene-9,10-diol” could involve a detailed analysis of the energy landscape, geometry, and electronic configuration of the epoxide ring . This could provide novel and crucial information, which could assist in understanding the mechanism of toxic potential of this molecule .

Propriétés

IUPAC Name |

(9S,10S)-7,8,9,10-tetrahydrobenzo[a]pyrene-9,10-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16O2/c21-16-9-7-14-10-13-5-4-11-2-1-3-12-6-8-15(18(13)17(11)12)19(14)20(16)22/h1-6,8,10,16,20-22H,7,9H2/t16-,20+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWHYAMCEKZOBEK-OXJNMPFZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(C1O)O)C3=C4C(=C2)C=CC5=C4C(=CC=C5)C=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=C([C@@H]([C@H]1O)O)C3=C4C(=C2)C=CC5=C4C(=CC=C5)C=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(9S,10S)-7,8,9,10-tetrahydrobenzo[a]pyrene-9,10-diol | |

CAS RN |

61441-24-5 |

Source

|

| Record name | Benzo(a)pyrene-9,10-diol, 7,8,9,10-tetrahydro-, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061441245 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

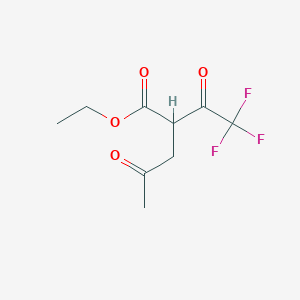

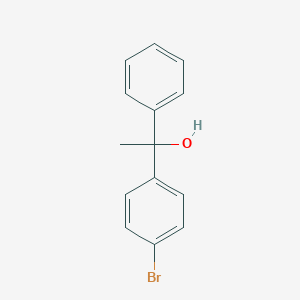

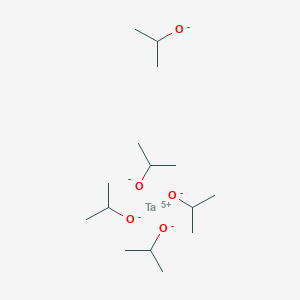

![(2E)-2-[(5E)-5-(2-oxo-1,2-diphenylethylidene)-1,2,4-trithiolan-3-ylidene]-1,2-diphenylethanone](/img/structure/B107924.png)